[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid [1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9559082
InChI: InChI=1S/C15H20N2O4/c1-10-7-11(3-4-13(10)21-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
SMILES: CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid

CAS No.:

Cat. No.: VC9559082

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name 2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid
Standard InChI InChI=1S/C15H20N2O4/c1-10-7-11(3-4-13(10)21-2)9-17-6-5-16-15(20)12(17)8-14(18)19/h3-4,7,12H,5-6,8-9H2,1-2H3,(H,16,20)(H,18,19)
Standard InChI Key OKDNDLFNKSOVPM-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC
Canonical SMILES CC1=C(C=CC(=C1)CN2CCNC(=O)C2CC(=O)O)OC

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-[1-[(4-methoxy-3-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetic acid, reflects its benzyl-piperazine-acetic acid architecture . Its molecular formula is C₁₅H₂₀N₂O₄, corresponding to a molecular weight of 292.33 g/mol . The presence of both methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring distinguishes it from simpler piperazine derivatives, such as [1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetic acid (PubChem CID 2996975) .

Stereochemical and Structural Representation

The compound’s SMILES notation, O=C1C(CC(O)=O)N(CCN1)CC2=CC=C(OC)C(C)=C2, encodes its connectivity: a piperazine ring with a ketone group at position 3, a benzyl substituent at position 1, and an acetic acid moiety at position 2 . The InChIKey OKDNDLFNKSOVPM-UHFFFAOYSA-N provides a unique identifier for its 3D conformation . Computational models suggest a planar aromatic ring and a semi-rigid piperazine backbone, with the acetic acid group enabling hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₂₀N₂O₄
Molecular Weight292.33 g/mol
SMILESO=C1C(CC(O)=O)N(CCN1)CC2=CC=C(OC)C(C)=C2
InChIKeyOKDNDLFNKSOVPM-UHFFFAOYSA-N
XLogP3 (Predicted)~1.2 *
Hydrogen Bond Donors2 *
Hydrogen Bond Acceptors5 *

*Values inferred from structurally analogous compounds .

Synthesis and Manufacturing

Synthetic Pathways

While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a multi-step route:

  • Benzyl Bromide Preparation: 4-Methoxy-3-methylbenzyl bromide synthesis via bromination of 4-methoxy-3-methyltoluene.

  • Piperazine Functionalization: N-alkylation of a piperazine precursor with the benzyl bromide intermediate.

  • Acetic Acid Conjugation: Introduction of the acetic acid group via nucleophilic substitution or carboxylation .

Physicochemical Properties

Solubility and Stability

The compound is a solid at room temperature, with predicted solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to its ionizable carboxylic acid group . Instability under acidic or basic conditions is likely, given the hydrolytically sensitive ketone and ester-like motifs .

Table 2: Predicted Physicochemical Properties

PropertyValueMethod/Source
LogP (Octanol-Water)1.2XLogP3 *
Topological Polar Surface Area89.6 ŲComputational *
Rotatable Bonds6Computational *
Melting PointNot reported

*Calculated for analogous piperazine derivatives .

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